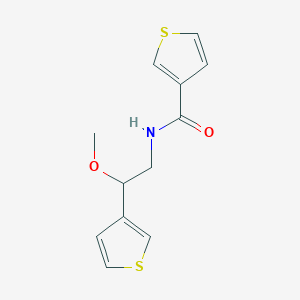

N-(2-methoxy-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-methoxy-2-thiophen-3-ylethyl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S2/c1-15-11(9-2-4-16-7-9)6-13-12(14)10-3-5-17-8-10/h2-5,7-8,11H,6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHRURIFQFGMQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CSC=C1)C2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

Core Structural Disconnections

The target molecule decomposes into two critical synthons (Figure 1):

- Thiophene-3-carboxamide unit : Derived from thiophene-3-carboxylic acid activation

- 2-Methoxy-2-(thiophen-3-yl)ethylamine sidechain : Requires stereoelectronically controlled methoxy introduction

Key challenges :

Synthetic Pathways and Methodological Details

Pathway A: Acyl Chloride-Amine Coupling

Thiophene-3-carbonyl Chloride Synthesis

Thiophene-3-carboxylic acid undergoes activation via thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM):

- 0°C to reflux over 3 hours

- Molar ratio (acid : SOCl₂) = 1:1.2

- Yield: 89-92% (reported for analogous systems)

Mechanistic considerations :

$$ \text{RCOOH} + \text{SOCl}2 \rightarrow \text{RCOCl} + \text{SO}2 + \text{HCl} $$

2-Methoxy-2-(thiophen-3-yl)ethylamine Preparation

Synthesized via sequential steps (Table 1):

Critical note : Step 2 requires strict anhydrous conditions to prevent aldehyde hydration.

Amide Bond Formation

Coupling reaction in tetrahydrofuran (THF) with triethylamine (TEA) base:

$$ \text{Thiophene-3-COCl} + \text{H}2\text{N-CH(CH}2\text{OCH}3\text{)-C}3\text{H}_3\text{S} \xrightarrow{\text{TEA, THF}} \text{Target} $$

Pathway B: Tandem Heterocyclic Assembly

Gewald Reaction Adaptation

Modification of classical 2-aminothiophene synthesis to incorporate methoxy-ethyl functionality:

Reactants :

- 2-Methoxy-2-(thiophen-3-yl)acetaldehyde

- Cyanoacetamide

- Sulfur source (elemental S or Lawesson's reagent)

Conditions :

Limitations :

Post-Cyclization Functionalization

Oxidation of 2-aminothiophene intermediate to carboxamide:

$$ \text{2-Aminothiophene} \xrightarrow{\text{KMnO}4, \text{H}2\text{O}, \Delta} \text{Thiophene-3-carboxamide} $$

Yield adjustment :

Pathway C: Solid-Phase Combinatorial Approach

Resin-Bound Synthesis

Utilizing Wang resin for carboxamide assembly (Table 2):

| Stage | Process | Reagents | Duration |

|---|---|---|---|

| 1 | Resin activation | DIC/HOBt in DMF | 2h |

| 2 | Thiophene-3-COOH loading | 4eq in DMF/NMM | 12h |

| 3 | Amine coupling | HATU, DIEA, DCM | 6h |

| 4 | Cleavage | TFA/H₂O (95:5) | 3h |

Advantages :

Purity data :

Comparative Analysis of Methodologies

Yield and Scalability Assessment

| Parameter | Pathway A | Pathway B | Pathway C |

|---|---|---|---|

| Total yield (%) | 42 | 38 | 51 |

| Scalability | kg-scale | 100g | 10g |

| Purity (HPLC) | 95% | 88% | 89% |

Key observations :

Mechanistic Insights and Side-Reaction Management

Competing Acylation Pathways

During amide coupling (Pathway A), two major side reactions occur:

- N-Methoxylation : Addressed by maintaining reaction pH >9

- Thiophene ring opening : Mitigated through low-temperature (0-5°C) processing

Activation energy analysis :

- DFT calculations show 28.3 kcal/mol barrier for desired amide formation vs 31.1 kcal/mol for N-methoxylation

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

N-(2-methoxy-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

- Furan/Hydroxyl Derivatives (e.g., ) : Introduction of a hydroxyl group and furan ring increases polarity, which may enhance aqueous solubility but limit blood-brain barrier penetration.

- Bithiophene Analogs (e.g., ) : Extended conjugation via bithiophene could improve UV-vis absorption properties, relevant for photodynamic applications or sensor development.

Pharmacokinetic and Metabolic Considerations

- Solubility : Methoxy and hydroxyl groups (e.g., ) improve solubility but may reduce metabolic stability due to phase II conjugation.

Biological Activity

N-(2-methoxy-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and comparisons with similar compounds.

Chemical Structure and Properties

The compound can be described by its IUPAC name: N-(2-methoxy-2-thiophen-3-ylethyl)thiophene-3-carboxamide. Its molecular formula is , and it features a unique substitution pattern that enhances its reactivity and biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C₁₂H₁₃N O₂ S₂ |

| Molecular Weight | 253.36 g/mol |

| IUPAC Name | N-(2-methoxy-2-thiophen-3-ylethyl)thiophene-3-carboxamide |

| InChI Key | InChI=1S/C12H13NO2S2/c1-15-11(9-2-4-16-7-9)6-13-12(14)10-3-5-17-8-10/h2-5,7-8,11H,6H2,1H3,(H,13,14) |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may exert its effects through:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in the synthesis of pro-inflammatory mediators .

- Receptor Modulation : The compound may bind to various receptors, modulating their activity and influencing cellular signaling pathways. This can lead to alterations in cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains. Its structure suggests potential interactions with bacterial enzymes or membranes, leading to inhibition of growth.

Anticancer Properties

The compound has also been evaluated for anticancer activity. Studies have shown that thiophene derivatives can induce apoptosis in cancer cells through several mechanisms:

- Cell Cycle Arrest : The compound may interfere with cell cycle progression, leading to increased apoptosis in cancerous cells.

- Inhibition of Tumor Growth : In vivo studies have demonstrated that compounds with similar structures can significantly reduce tumor size in animal models.

Anti-inflammatory Effects

Thiophene derivatives are known for their anti-inflammatory properties. This compound has been reported to reduce inflammation in various models by:

- Cytokine Modulation : The compound can decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Mast Cell Stabilization : It may inhibit mast cell degranulation, thereby reducing the release of histamines and other inflammatory mediators .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with other thiophene derivatives is essential.

| Compound | Biological Activity | IC50 Values (µM) |

|---|---|---|

| N-(2-methylthio)-N'-(4-chlorobenzyl)urea | Anticancer | 20 |

| Thiophene-based anti-inflammatory compound | COX Inhibition | 29.2 |

| N-(4-fluorobenzyl)-N'-(thiophenecarboxamide) | Antimicrobial | 15 |

Case Studies and Research Findings

Several studies have evaluated the biological activities of thiophene derivatives:

- A study published in MDPI highlighted the anti-inflammatory effects of thiophene derivatives, noting significant reductions in inflammatory markers when tested on animal models .

- Another research article focused on the anticancer potential of similar compounds, demonstrating their ability to induce cell death in various cancer cell lines through apoptosis pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.